1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(3,4-dichlorophenyl)tetrahydro-
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Overview
Description
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(3,4-dichlorophenyl)tetrahydro- is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a triazolo-pyridazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(3,4-dichlorophenyl)tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorophenylhydrazine with a suitable dicarbonyl compound, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(3,4-dichlorophenyl)tetrahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(3,4-dichlorophenyl)tetrahydro- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1H-(1,2,4)Triazolo(1,2-a)pyrimidine derivatives: Known for their anticancer and antidiabetic activities.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and antifungal properties.
Pyridazine derivatives: Investigated for their cardiovascular and anti-inflammatory effects.
Uniqueness
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(3,4-dichlorophenyl)tetrahydro- stands out due to its unique combination of a triazolo-pyridazine core with a dichlorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
CAS No. |
58744-95-9 |
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Molecular Formula |
C12H11Cl2N3S2 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione |
InChI |
InChI=1S/C12H11Cl2N3S2/c13-9-4-3-8(7-10(9)14)17-11(18)15-5-1-2-6-16(15)12(17)19/h3-4,7H,1-2,5-6H2 |
InChI Key |
QOOOYWJXDPOEML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=S)N(C(=S)N2C1)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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